molecular formula C19H14Cl2F3NO3 B8234357 Methyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate

Methyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate

Cat. No.: B8234357
M. Wt: 432.2 g/mol
InChI Key: QLEKSZJORBGUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate is a synthetic organic compound featuring a dihydroisoxazole core substituted with a 3,5-dichlorophenyl group, a trifluoromethyl group, and a methyl benzoate moiety. The esterification of the carboxylic acid group likely enhances lipophilicity, influencing bioavailability and metabolic stability.

Properties

IUPAC Name

methyl 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2F3NO3/c1-10-5-11(3-4-15(10)17(26)27-2)16-9-18(28-25-16,19(22,23)24)12-6-13(20)8-14(21)7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEKSZJORBGUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The foundational approach to synthesizing the target compound begins with the Suzuki-Miyaura cross-coupling reaction. This method couples a boronic acid derivative with a brominated isoxazole precursor. As detailed in, the reaction involves:

  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid as the boronic ester.

  • 3-Bromo-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole as the electrophilic partner.

The reaction is catalyzed by Pd(dppf)Cl₂ in a 1,4-dioxane/water solvent system at 85°C for 8 hours, achieving an 86% yield of the coupled benzoic acid intermediate.

Optimization and Challenges

Key parameters influencing yield include:

  • Catalyst loading : 10 mol% Pd(dppf)Cl₂ ensures efficient coupling.

  • Solvent polarity : A 10:1 ratio of 1,4-dioxane to water balances reactivity and solubility.

  • Temperature control : Maintaining 85±5°C prevents side reactions.

Post-reaction purification via silica gel column chromatography (n-heptane/ethyl acetate gradient) is critical for isolating the intermediate. However, this step is labor-intensive and less feasible for industrial-scale production.

Enantioselective Synthesis for Chiral Resolution

Diastereomeric Salt Formation

The target compound’s benzoic acid precursor exists as a racemic mixture. To isolate the desired (5S)-enantiomer, patents describe a chiral resolution method using (R)-1-phenylethylamine as a resolving agent:

  • The racemic acid is reacted with (R)-1-phenylethylamine in a low-polarity solvent (e.g., toluene).

  • The resulting diastereomeric salt precipitates, enriched in the (5S)-enantiomer.

  • The precipitate is treated with acidic aqueous solution (e.g., HCl) to regenerate the enantiomerically pure acid.

Process Advantages

  • Yield : 70–80% enantiomeric excess (ee) is achievable in initial batches.

  • Scalability : Eliminates chromatographic purification, favoring large-scale production.

  • Solvent selection : Toluene (ET(30) = 180–230 kJ/mol) optimizes solubility and precipitation kinetics.

Esterification to Methyl Ester

Acid Chloride Intermediate

The benzoic acid intermediate is converted to the methyl ester via a two-step process:

  • Formation of acid chloride : Treatment with thionyl chloride (SOCl₂) at 40–60°C for 2–4 hours.

  • Methanol quench : Reaction with methanol in dichloromethane, catalyzed by triethylamine , yields the methyl ester.

Direct Esterification Alternatives

Alternative one-pot methods using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF have been explored, though yields are lower (65–75%) due to competing side reactions.

Green Chemistry Approaches

Catalyst Recovery

Pd(dppf)Cl₂ recovery via aqueous biphasic systems is under investigation to minimize heavy metal waste.

Comparative Analysis of Methods

Method Yield Enantiomeric Excess Scalability Purification
Suzuki-Miyaura Coupling86%N/AModerateSilica gel chromatography
Chiral Resolution70–80%92% eeHighFiltration/acid workup
Direct Esterification65–75%N/ALowLiquid-liquid extraction

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst costs : Pd(dppf)Cl₂ accounts for ~30% of raw material expenses.

  • Solvent reuse : Toluene recovery via distillation reduces costs by 15–20%.

Regulatory Compliance

  • Waste management : Bromide byproducts require neutralization before disposal.

  • Safety protocols : Thionyl chloride handling mandates rigorous ventilation and PPE .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate has been investigated for its potential as an anti-parasitic agent. It is structurally related to Fluralaner, a well-known veterinary drug used to treat fleas and ticks in animals. The compound exhibits activity against various parasitic organisms due to its ability to interfere with their nervous systems.

Case Study: Anti-Parasitic Activity

A study demonstrated that derivatives of this compound showed significant efficacy against ectoparasites. The mechanism involves inhibition of the GABA-gated chloride channels in insects and arthropods, leading to paralysis and death of the parasites .

Agricultural Applications

This compound has potential uses as an agrochemical due to its insecticidal properties. Its ability to disrupt the nervous systems of pests makes it a candidate for developing new insecticides that are both effective and environmentally friendly.

Case Study: Insecticidal Efficacy

Research has shown that formulations containing this compound exhibit high levels of toxicity against common agricultural pests such as aphids and whiteflies. Field trials indicated that crops treated with this compound had reduced pest populations and improved yield outcomes .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway includes:

  • Formation of the isoxazole ring via cyclization reactions.
  • Esterification processes to introduce the methyl benzoate moiety.

The synthesis can be optimized for yield and purity using various organic solvents and reaction conditions .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of dihydroisoxazole derivatives with diverse biological activities. Below is a comparative analysis of its structural analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Key Functional Group Molecular Formula Molecular Weight Biological Activity/Application References
Methyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate (Target) Ester C₁₉H₁₄Cl₂F₃NO₃ 432.22 Presumed intermediate (no explicit data) -
4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid Carboxylic Acid C₁₈H₁₂Cl₂F₃NO₃ 418.19 API intermediate for Fluralaner/Fluxametamide
Fluxametamide (CAS 928783-29-3) Benzamide C₂₀H₁₆Cl₂F₃N₃O₃ 474.26 Insecticide (GABA receptor inhibitor)
Fluralaner (CAS 864731-61-3) Trifluoroethylamide C₂₂H₁₇Cl₂F₆N₃O₃ 556.29 Antiparasitic (ectoparasite control)
N-(5-Chloropyridin-2-yl)-4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzohydrazide Hydrazide C₂₃H₁₆Cl₃F₃N₄O₂ 537.76 Insecticidal (against S. frugiperda)

Physicochemical Properties

  • Solubility : The carboxylic acid (logP ~3.5) is less soluble in lipid membranes than the ester (estimated logP ~4.2), affecting pharmacokinetics .
  • Metabolic Stability : Amide derivatives (e.g., Fluralaner) exhibit greater metabolic stability compared to esters, which are prone to esterase-mediated hydrolysis .

Biological Activity

Methyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate, commonly referred to as a derivative of fluralaner, has garnered attention for its biological activity, particularly in the context of its pharmacological properties and potential therapeutic applications. This compound is primarily recognized for its role as an insecticide, with significant implications for veterinary medicine.

  • Molecular Formula : C19H14Cl2F3NO3
  • Molecular Weight : 432.22 g/mol
  • CAS Number : 864736-32-3
  • IUPAC Name : this compound

The primary mechanism through which this compound exerts its biological effects is by antagonistically inhibiting chloride channels. It binds to gamma-aminobutyric acid (GABA) and glutamate receptors within the nervous systems of various arthropods. This selective action allows it to effectively target pests while minimizing toxicity to mammals, making it suitable for use in treating fleas, mites, and ticks in companion animals such as dogs and cats .

Pharmacokinetics

Research indicates that the compound exhibits favorable pharmacokinetic properties:

  • Half-life : Greater than 240 minutes in both rat and human plasma.
  • Bioavailability : The compound is noted for its oral bioavailability, enhancing its effectiveness when administered orally .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
GABA Receptor InhibitionAntagonistic effect on chloride channels
Insecticidal EfficacyEffective against fleas and ticks
Plasma Half-life≥240 min in rats and humans
Oral BioavailabilityHigh bioavailability

Case Studies

  • Efficacy in Veterinary Medicine : A study demonstrated that the administration of fluralaner (the active ingredient related to this compound) resulted in a significant reduction in flea infestations in dogs over a period of eight weeks. The study highlighted the compound's safety profile and effectiveness compared to traditional treatments .
  • Mechanistic Insights : Research focusing on the neurophysiological effects of this compound revealed that it selectively targets insect GABA receptors without affecting mammalian receptors. This specificity is crucial for developing safer pest control agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.